Cas no 5586-13-0 (1-Azido-4-(trifluoromethyl)benzene)
1-Azido-4-(trifluoromethyl)benzene is a versatile aromatic compound featuring both an azido group (–N₃) and a trifluoromethyl (–CF₃) substituent on a benzene ring. The azido group enables click chemistry applications, particularly in Huisgen cycloaddition reactions, while the electron-withdrawing trifluoromethyl group enhances reactivity and stability. This compound is useful in organic synthesis, materials science, and pharmaceutical research, where its structural motifs are leveraged for functionalization or as intermediates in complex molecule assembly. Its high purity and well-defined reactivity make it a valuable reagent for selective modifications in target molecules. Proper handling is required due to the potential explosivity of azido groups.

5586-13-0 structure
Product name:1-Azido-4-(trifluoromethyl)benzene
1-Azido-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-azido-4-(trifluoromethyl)-
- 1-AZIDO-4-(TRIFLUOROMETHYL)BENZENE
- 1-AZIDO-4-(TRIFLUOROMETHYL)BENZENE SOLUTION
- 4-(Trifluoromethyl)phenyl azide solution
- 9-Azido-α,α,α-trifluorotoluene solution
- DTXSID90447627
- W-200436
- 1-azido-4-(trifluoromethyl)-benzene
- 5586-13-0
- EN300-207144
- AKOS009325066
- SCHEMBL14481402
- 9-Azido-alphaalphaalpha-trifluorotoluene solution
- 1-Azido-4-(trifluoromethyl)benzene
-
- MDL: MFCD11104718
- Inchi: InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-6(4-2-5)12-13-11/h1-4H
- InChI Key: QNHZUKXPSZACNB-UHFFFAOYSA-N
- SMILES: N(C1C=CC(C(F)(F)F)=CC=1)=[N+]=[N-]
Computed Properties
- Exact Mass: 187.03582
- Monoisotopic Mass: 187.03573163g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 14.4Ų
- XLogP3: 3.7
Experimental Properties
- Flash Point: Fahrenheit: -27.4 ° f
Celsius: -33 ° c - PSA: 48.76
- Color/Form: ~0.5 M in tert-butyl methyl ether
1-Azido-4-(trifluoromethyl)benzene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H315-H319-H372
- Warning Statement: P210-P305+P351+P338-P314
- Hazardous Material transportation number:UN 2398 3 / PGII
- WGK Germany:3
- Hazard Category Code: 11-38-48/23/24/25
- Safety Instruction: 16
-
Hazardous Material Identification:
- Storage Condition:−20°C
1-Azido-4-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-207144-1.0g |
1-azido-4-(trifluoromethyl)benzene |
5586-13-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
TRC | A965938-50mg |
1-Azido-4-(trifluoromethyl)benzene |
5586-13-0 | 50mg |
$ 167.00 | 2023-04-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 779199-50ML |
1-Azido-4-(trifluoromethyl)benzene |
5586-13-0 | ≥95.0% | 50ML |
¥1406.35 | 2022-02-24 | |
TRC | A965938-5g |
1-Azido-4-(trifluoromethyl)benzene |
5586-13-0 | 5g |
$ 488.00 | 2023-04-19 | ||
A2B Chem LLC | AB57864-5g |
1-Azido-4-(trifluoromethyl)benzene solution |
5586-13-0 | 95% | 5g |
$1220.00 | 2024-04-19 | |
1PlusChem | 1P003EFC-50mg |
1-Azido-4-(trifluoromethyl)benzene solution |
5586-13-0 | 95% | 50mg |
$120.00 | 2024-04-29 | |
1PlusChem | 1P003EFC-250mg |
1-Azido-4-(trifluoromethyl)benzene solution |
5586-13-0 | 95% | 250mg |
$192.00 | 2024-04-29 | |
1PlusChem | 1P003EFC-2.5g |
1-Azido-4-(trifluoromethyl)benzene solution |
5586-13-0 | 95% | 2.5g |
$787.00 | 2024-04-29 | |
Enamine | EN300-207144-0.1g |
1-azido-4-(trifluoromethyl)benzene |
5586-13-0 | 95% | 0.1g |
$77.0 | 2023-09-16 | |
Enamine | EN300-207144-0.5g |
1-azido-4-(trifluoromethyl)benzene |
5586-13-0 | 95% | 0.5g |
$209.0 | 2023-09-16 |
1-Azido-4-(trifluoromethyl)benzene Related Literature
-
Greta G. Zámbó,Jonas F. Schlagintweit,Robert M. Reich,Fritz E. Kühn Catal. Sci. Technol. 2022 12 4940
-
Belgüzar Yasemin Kara,Benan K?lba?,Haydar G?ksu New J. Chem. 2016 40 9550
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